molecular formula C14H8F9NO2 B11614795 1-(2,3-dihydro-1H-indol-1-yl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)ethanone

Cat. No.: B11614795
M. Wt: 393.20 g/mol
InChI Key: YGGYUBBVCPSXLV-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ETHAN-1-ONE is a synthetic organic compound that features a complex structure with multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the indole ring through cyclization reactions.
  • Introduction of the difluoro and heptafluoroxolan groups via fluorination reactions.
  • Coupling of the indole and fluorinated groups under specific conditions such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Implementation of purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the fluorinated groups.

    Substitution: The indole ring and fluorinated groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of pharmaceuticals due to its unique structure.

    Medicine: Investigation as a drug candidate for various diseases.

    Industry: Use in the production of materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ETHAN-1-ONE: can be compared with other fluorinated indole derivatives.

    Difluoroethanone derivatives: Compounds with similar difluoroethanone groups but different substituents on the indole ring.

Uniqueness

The uniqueness of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2,2-DIFLUORO-2-(2,3,3,4,4,5,5-HEPTAFLUOROOXOLAN-2-YL)ETHAN-1-ONE lies in its combination of fluorinated groups and indole structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C14H8F9NO2

Molecular Weight

393.20 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)ethanone

InChI

InChI=1S/C14H8F9NO2/c15-10(16,9(25)24-6-5-7-3-1-2-4-8(7)24)13(21)11(17,18)12(19,20)14(22,23)26-13/h1-4H,5-6H2

InChI Key

YGGYUBBVCPSXLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(C3(C(C(C(O3)(F)F)(F)F)(F)F)F)(F)F

Origin of Product

United States

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